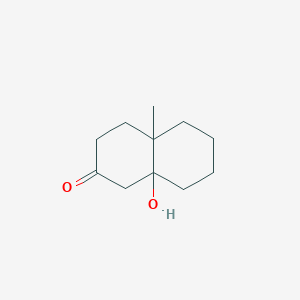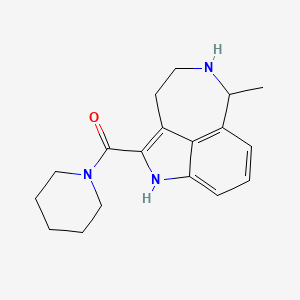
2-methyl-3,4-dihydro-1(2H)-phenanthrenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone is an organic compound with a unique structure that includes a phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-1(2H)-phenanthrenone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrene derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone, while reduction could produce a fully saturated phenanthrene derivative.
Aplicaciones Científicas De Investigación
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-methyl-3,4-dihydro-1(2H)-phenanthrenone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include signal transduction pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,4-dihydro-1(2H)-isoquinolinone: This compound has a similar structure but with an isoquinoline core.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core.
Uniqueness
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone is unique due to its phenanthrene core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where these properties are desirable, such as in the synthesis of complex organic molecules and materials science.
Propiedades
Número CAS |
3580-60-7 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-methyl-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C15H14O/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15(10)16/h2-5,7,9-10H,6,8H2,1H3 |
Clave InChI |
JEPOSVHLZNAFEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1=O)C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)







![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)


